6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid
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Overview
Description
6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid is a versatile chemical compound with intriguing properties. It is known for its applications in various scientific research areas, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a picolinic acid moiety linked to a phenyl group substituted with an N-ethylaminocarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid and 3-(N-ethylaminocarbonyl)phenylboronic acid.
Suzuki–Miyaura Coupling: The key step in the synthesis is the Suzuki–Miyaura coupling reaction.
Reaction Conditions: The reaction is typically carried out under mild conditions, with temperatures ranging from 50 to 80°C and reaction times of 12 to 24 hours.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid: Similar structure but with an amino group instead of a carboxylic acid group.
4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid: Similar structure but with the substitution at the 4-position of the picolinic acid.
Uniqueness
6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-[3-(ethylcarbamoyl)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-16-14(18)11-6-3-5-10(9-11)12-7-4-8-13(17-12)15(19)20/h3-9H,2H2,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLQSSVNDGNYJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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